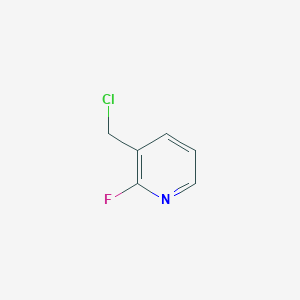

3-(Chloromethyl)-2-fluoropyridine

Description

Historical Trajectories and Evolution of Pyridine (B92270) Chemistry in Organic Synthesis

The journey of pyridine chemistry began in the 19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones. acs.org The structure of this new substance was later elucidated by Wilhelm Körner and James Dewar. acs.org A significant breakthrough in pyridine synthesis occurred in 1876 when William Ramsay synthesized pyridine from acetylene (B1199291) and hydrogen cyanide, marking the first synthesis of a heteroaromatic compound. wikipedia.org

Early synthetic methods, however, were often inefficient. The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, provided a more versatile route to substituted pyridines. wikipedia.orgbaranlab.org Despite this, the yields were often low, prompting further research. A pivotal moment came in 1924 with the Russian chemist Aleksei Chichibabin's invention of a more efficient pyridine synthesis, a method that remains relevant in industrial production today. wikipedia.org

Over the years, the field has seen the development of numerous other synthetic strategies, including cycloaddition reactions and ring expansions from five-membered rings, although many of these have limited applicability or produce low yields. baranlab.org The continuous evolution of synthetic methods reflects the enduring importance of pyridines in organic chemistry.

Strategic Importance of Halogenated Pyridine Derivatives in Chemical Research

Halogenated pyridines are crucial starting materials in a wide array of organic synthesis applications. eurekalert.org Their significance stems from their utility in nucleophilic substitution reactions, where the halogen atom can be displaced by various nucleophiles to construct more complex heterocyclic and macrocyclic structures. eurekalert.org This reactivity makes them key building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov

The introduction of halogen atoms to the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh reaction conditions. youtube.com However, the development of selective halogenation techniques has been a major focus of research, enabling the diversification of complex pyridine-containing molecules. nih.gov The ability to selectively introduce halogens allows chemists to fine-tune the electronic and steric properties of the resulting molecules, which is particularly valuable in medicinal chemistry for optimizing drug-protein interactions and metabolic stability. nih.govnih.gov

Perhalopyridines, such as pentafluoropyridine (B1199360) and pentachloropyridine, are of special importance due to the synthetic difficulties in creating highly substituted pyridine derivatives from pyridine itself. eurekalert.org These compounds serve as versatile platforms for accessing a wide range of functionalized pyridines.

Positioning of 3-(Chloromethyl)-2-fluoropyridine within Advanced Synthetic Methodologies

This compound is a bifunctional reagent that holds a strategic position in advanced synthetic methodologies. The presence of two distinct reactive sites—the electrophilic carbon of the chloromethyl group and the carbon atom attached to the fluorine, which is susceptible to nucleophilic aromatic substitution—allows for sequential and selective functionalization.

The chloromethyl group can readily participate in nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse side chains. Simultaneously, the fluorine atom at the 2-position can be displaced by other nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen. This dual reactivity makes this compound a valuable intermediate for the construction of highly substituted pyridine scaffolds.

For instance, in the synthesis of pharmaceutical and agrochemical compounds, the ability to introduce specific functionalities at both the 2- and 3-positions of the pyridine ring is crucial for optimizing biological activity. The compound serves as a key building block in the preparation of various biologically active molecules. The market for 3-Chloro-2-fluoro-pyridine, a closely related reagent, is driven by its use as an intermediate in pharmaceuticals targeting central nervous system disorders and in the development of new pesticides. marketreportanalytics.com

Overview of Current Research Landscape and Future Perspectives

The current research landscape for this compound and related halogenated pyridines is vibrant and expanding. A significant portion of research is focused on its application in medicinal chemistry and materials science. nih.govossila.com For example, fluorinated pyridine derivatives are used to synthesize molecules with aggregation-induced emission properties and as intermediates for active pharmaceutical ingredients (APIs). ossila.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Applications: Exploring new reactions and transformations involving this compound to access novel molecular architectures.

Medicinal Chemistry: Utilizing the compound as a scaffold for the design and synthesis of new therapeutic agents with improved efficacy and selectivity. researchgate.net The unique properties of the pyridine moiety, such as its basicity and ability to form hydrogen bonds, make it a valuable component in drug design. nih.gov

Agrochemicals: Designing next-generation pesticides and herbicides with enhanced activity and improved environmental profiles.

Materials Science: Incorporating this building block into advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

The continued exploration of the reactivity and applications of this compound is expected to lead to significant advancements across various scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5ClFN | synquestlabs.com |

| Molecular Weight | 145.56 g/mol | synquestlabs.com |

| CAS Number | 149489-32-7 | synquestlabs.com |

Table 2: Related Halogenated Pyridine Compounds and their Synthetic Precursors

| Compound | Precursor(s) | Synthesis Method |

| 3-Chloro-2-fluoropyridine (B73461) | 2,3-dichloropyridine (B146566) | Reaction with caesium fluoride (B91410) in DMSO. chemicalbook.com |

| 2-Chloro-3-fluoropyridine | 3-Fluoropyridine | Reaction with n-butyllithium and hexachloroethane. chemicalbook.com |

| 2-Chloro-3-fluoropyridine | 2-chloro-3-aminopyridine | Diazotization reaction with tert-butyl nitrite (B80452) and copper fluoride. google.com |

| Substituted 2,3-difluoropyridines | Substituted 2,3-dichloropyridines, 2-chloro-3-fluoropyridines, or 3-chloro-2-fluoropyridines | Reaction with fluoride salts in the presence of a phase transfer catalyst. google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNYUNAAFVNAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl 2 Fluoropyridine

Precursor Synthesis and Halogenation Strategies for Pyridine (B92270) Cores

The synthesis of 3-(chloromethyl)-2-fluoropyridine relies on the availability of suitable precursors and efficient halogenation techniques. A common precursor is 2-fluoro-3-methylpyridine (B30981), which serves as a scaffold for the subsequent chlorination of the methyl group. The synthesis of this precursor can begin from molecules like 3-methyl-2-pyridone. tcichemicals.com This pyridone can undergo fluorination to introduce the fluorine atom at the 2-position, followed by other necessary transformations.

Another key strategy involves starting with a di-halogenated pyridine. For instance, 2,3-dichloropyridine (B146566) is a viable starting material. In this approach, a selective halogen exchange (Halex) reaction is employed, where one chlorine atom is substituted with fluorine. Specifically, the chlorine at the 2-position is more susceptible to nucleophilic substitution than the one at the 3-position. googleapis.com This enhanced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which preferentially activates the alpha (C2) and gamma (C4) positions.

Halogenation strategies for the pyridine core are diverse. For introducing chlorine onto the ring, electrophilic aromatic substitution can be used, though it often requires harsh conditions and can lead to mixtures of isomers due to the electron-deficient nature of the pyridine ring. nih.govchemrxiv.org A more controlled method involves the use of Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position of the pyridine ring. nih.govchemrxiv.org For introducing fluorine, nucleophilic aromatic substitution using fluoride (B91410) sources like cesium fluoride (CsF) or potassium fluoride (KF) is common, particularly for replacing a chlorine or bromine atom at an activated position. googleapis.comchemicalbook.com Vapor-phase halogenation at high temperatures is an industrial method used for producing polychlorinated pyridines, which can then be subjected to fluorination. google.comnih.gov

Regioselective Functionalization Approaches to Chloromethyl and Fluoropyridine Substitution

Achieving the precise substitution pattern of this compound requires highly regioselective reactions. The synthesis can be approached in two primary ways: either by chlorinating the methyl group of 2-fluoro-3-methylpyridine or by introducing the chloromethyl group onto a pre-fluorinated pyridine ring.

Chloromethyl Substitution: The selective chlorination of a methyl group on a pyridine ring without affecting the ring itself is a key challenge. Free-radical chlorination is a common method for this side-chain halogenation. However, controlling the degree of chlorination to favor the monochlorinated product over di- and trichlorinated species is critical. A patented process describes the vapor-phase chlorination of 3-methylpyridine (B133936), which can lead to products like 2-chloro-5-trichloromethylpyridine, demonstrating the feasibility of side-chain chlorination under specific conditions. google.com A multi-step, but highly regioselective, laboratory-scale synthesis of 3-(chloromethyl)pyridine (B1204626) involves the oxidation of 3-methylpyridine to nicotinic acid, followed by esterification, reduction to 3-pyridinemethanol, and finally reaction with thionyl chloride to yield the desired chloromethyl group. google.com

Fluoropyridine Substitution: The introduction of fluorine at the 2-position is typically accomplished via nucleophilic aromatic substitution on a precursor like 2-chloropyridine (B119429) or 2-bromopyridine. A well-documented synthesis involves reacting 2,3-dichloropyridine with cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The greater lability of the chlorine atom at the C2 position allows for its selective replacement by fluoride, yielding 3-chloro-2-fluoropyridine (B73461). chemicalbook.com More advanced methods for fluorination are continually being developed. These include palladium-catalyzed fluorination of aryl triflates, which can operate at room temperature with the use of specialized ligands like AlPhos, offering high regioselectivity. nih.govorganic-chemistry.org Silver-catalyzed fluorination of aryl stannanes using electrophilic fluorine sources is another modern approach. nih.govresearchgate.net

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

To maximize the yield and purity of this compound, the optimization of reaction parameters is essential. Key reactions in the synthesis, such as fluorination and chlorination, are highly sensitive to changes in conditions.

For the nucleophilic fluorination of 2,3-dichloropyridine using cesium fluoride, critical parameters include temperature, solvent, and reaction time. Research has shown that conducting the reaction in dimethyl sulfoxide (DMSO) at a temperature of 110°C for 20 hours can provide a yield of approximately 72%. chemicalbook.com The choice of fluoride source (e.g., CsF vs. KF) and the presence of phase-transfer catalysts can also significantly impact the reaction's efficiency.

In the case of side-chain chlorination of a precursor like 2-fluoro-3-methylpyridine, the key is to control the reaction to favor monochlorination. This involves careful management of the molar ratio of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) to the substrate, the reaction temperature, and the use of a radical initiator. Lower temperatures generally favor monochlorination, while higher temperatures and excess chlorinating agent can lead to the formation of dichloromethyl and trichloromethyl byproducts.

The table below summarizes key parameters for a representative fluorination reaction.

| Parameter | Optimized Condition | Outcome | Reference |

| Starting Material | 2,3-Dichloropyridine | - | chemicalbook.com |

| Reagent | Cesium Fluoride (CsF) | Provides fluoride ions | chemicalbook.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-boiling polar aprotic solvent | chemicalbook.com |

| Temperature | 110 °C | Sufficient energy for substitution | chemicalbook.com |

| Time | 20 hours | Allows for reaction completion | chemicalbook.com |

| Product | 3-Chloro-2-fluoropyridine | 71.9% Yield | chemicalbook.com |

Novel Catalytic and Reagent-Based Methods in Synthesis

Recent advances in catalysis and reagent development offer innovative pathways for synthesizing functionalized pyridines like this compound with greater efficiency and selectivity. acs.org

Catalytic Methods:

Palladium-Catalyzed Fluorination: Significant progress has been made in Pd-catalyzed C-F bond formation. The use of custom-designed ligands, such as fluorinated biaryl monophosphines (e.g., AlPhos), enables the fluorination of aryl triflates and bromides under mild, room-temperature conditions with high regioselectivity. nih.govorganic-chemistry.org This approach could be applied to a suitably substituted pyridine precursor.

Silver-Catalyzed Fluorination: Silver catalysts, such as Ag₂O, have been shown to facilitate the fluorination of aryl stannanes using electrophilic fluorine sources like F-TEDA-PF₆. nih.gov This method has proven effective for the late-stage fluorination of complex molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool. For instance, 3-fluoropyridines can be synthesized by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by iridium complexes like fac-Ir(ppy)₃ under blue LED irradiation. acs.org This strategy assembles the fluoropyridine ring from two ketone components.

Reagent-Based Methods:

Zincke Imines: A novel strategy for the regioselective halogenation of pyridines involves their conversion to acyclic Zincke imine intermediates. nih.govchemrxiv.org This transformation temporarily alters the electronic properties of the ring, allowing for highly selective halogenation at the 3-position with reagents like N-halosuccinimides under mild conditions. nih.gov This could be a powerful method for functionalizing a pre-formed pyridine ring.

Pyridynes: The generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridine (B48278) precursors allows for the regioselective difunctionalization of the pyridine ring. nih.gov This method involves lithiation followed by reaction with a Grignard reagent to form the pyridyne, which can then be trapped with various electrophiles, offering a route to polysubstituted pyridines. nih.gov

Analytical Techniques for Reaction Monitoring and Structural Elucidation in Synthetic Studies

A suite of analytical techniques is indispensable for monitoring the progress of the synthesis and for confirming the structure and purity of the final product, this compound.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for monitoring reaction progress. helixchrom.com They allow for the quantitative analysis of reactants, intermediates, and products in the reaction mixture, helping to determine the optimal reaction time. These techniques are also used to assess the purity of the final isolated product.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the desired transformations have occurred. rsc.org It provides a precise mass-to-charge ratio that can be matched with the calculated molecular weight of this compound (145.56 g/mol ). chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.

¹H NMR: Provides information about the number and environment of protons in the molecule, confirming the presence of the chloromethyl group and the protons on the pyridine ring.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.

¹⁹F NMR: This technique is particularly important for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its coupling with adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) definitively confirms the position of the fluorine atom on the pyridine ring. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups and bonds, such as C-Cl, C-F, and the aromatic C-N bonds within the pyridine ring.

The combination of these techniques provides a comprehensive characterization of the molecule, ensuring its identity and purity. icm.edu.pl

Comparative Analysis of Scalable Synthetic Routes

The industrial production of this compound requires a synthetic route that is not only high-yielding but also cost-effective, safe, and scalable. Two plausible synthetic pathways can be compared based on these criteria.

Route A: Chlorination of 2-Fluoro-3-methylpyridine This route starts with the synthesis of 2-fluoro-3-methylpyridine, potentially from 3-methyl-2-pyridone or 2-amino-3-methylpyridine. The key final step is the side-chain chlorination of the methyl group.

Advantages: This approach is conceptually straightforward. If a selective monochlorination protocol can be optimized, it could be an efficient route.

Disadvantages: Controlling the selectivity of free-radical side-chain chlorination on a large scale can be challenging, often leading to a mixture of mono-, di-, and trichlorinated products, which requires costly and difficult purification. The precursor, 2-fluoro-3-methylpyridine, may also be relatively expensive. nih.gov

Route B: Halogen Exchange followed by Functionalization This route begins with a more readily available starting material like 2,3-dichloropyridine. The first step is a selective nucleophilic substitution (Halex reaction) to produce 3-chloro-2-fluoropyridine. The final, and most challenging, step is the introduction of the methyl group at the 3-position, followed by chlorination, or a more direct C-H chloromethylation if a suitable method exists. A more practical variant would be to start from 2-fluoro-3-picoline and chlorinate the methyl group. However, another pathway starts from 2-fluoronicotinic acid, which is reduced to (2-fluoropyridin-3-yl)methanol and then chlorinated. chemicalbook.com

Advantages: The initial fluorination step is often selective and high-yielding. Starting materials like 2,3-dichloropyridine are common industrial chemicals. The synthesis of 3-chloro-2-fluoropyridine is documented with good yields. chemicalbook.com

The table below provides a comparative analysis of these generalized routes.

| Feature | Route A (Chlorination of 2-Fluoro-3-methylpyridine) | Route B (From 2-Fluoronicotinic Acid) |

| Starting Material | 2-Fluoro-3-methylpyridine | 2-Fluoronicotinic acid |

| Number of Steps | Fewer (potentially 1-2 from precursor) | More (e.g., reduction, then chlorination) |

| Key Challenge | Selective monochlorination of the methyl group | Multi-step sequence from the acid |

| Scalability | Potentially problematic due to selectivity control | More predictable, but potentially lower overall yield |

| Purification | Difficult separation of chlorinated byproducts | Standard purification after each step |

| Overall Yield | Highly dependent on selectivity of chlorination | Potentially lower due to multiple steps |

For large-scale synthesis, Route B, despite potentially having more steps, might be more viable as each step is generally more controlled and predictable than a free-radical chlorination. The choice would ultimately depend on the specific costs of reagents and the robustness of the process chemistry developed for each step.

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 2 Fluoropyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the 3-position of 2-fluoropyridine (B1216828) behaves as a reactive benzylic-type halide. This functionality is susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in utilizing 3-(chloromethyl)-2-fluoropyridine as a building block in synthetic chemistry.

Reactivity with Nitrogen-Centric Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as heterocyclic amines, readily yields the corresponding 3-(aminomethyl)-2-fluoropyridine derivatives. These reactions typically proceed under standard conditions for nucleophilic substitution. For instance, reactions with piperidine, morpholine, and pyrrolidine (B122466) have been shown to selectively replace the chlorine atom, resulting in compounds like 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%) when reacting 4,5-dichloro-3-trichloromethylisothiazole with these amines in DMF. researchgate.net While this example is on a different heterocyclic system, the principle of nucleophilic substitution of a chloromethyl group by heterocyclic amines is well-established and applicable. researchgate.net The synthesis of 2-aminopyridine (B139424) derivatives has also been achieved through nucleophilic substitution on halopyridines, highlighting the utility of this reaction class. youtube.com

Reactivity with Oxygen-Centric Nucleophiles

Oxygen-centered nucleophiles, including alcohols and phenols, can displace the chloride from the chloromethyl group to form ethers. For example, the reaction of halopyridines with benzyl (B1604629) alcohol under microwave irradiation has been shown to produce 2-benzyloxypyridine in good yield (81%). sci-hub.se Similarly, reactions with sodium phenoxide can yield 2-phenoxypyridine. sci-hub.se The synthesis of 3-fluoropyridine-2-methanol from related precursors also underscores the feasibility of forming C-O bonds at the methylene (B1212753) carbon. google.com These transformations are often facilitated by a base to generate the more potent alkoxide or phenoxide nucleophile.

Reactivity with Sulfur-Centric Nucleophiles

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are highly effective in reacting with benzylic halides. The reaction of various halopyridines with sodium thiophenoxide and sodium methanethiolate (B1210775) under microwave conditions has been reported to give quantitative yields of the corresponding 2-phenylthiopyridine (B372805) and 2-methylthiopyridine. sci-hub.se The high nucleophilicity of sulfur compounds ensures that these substitution reactions are generally efficient. sci-hub.sechemrxiv.org

Carbon-Carbon Bond Formation via Nucleophilic Attack

The formation of a new carbon-carbon bond at the benzylic position can be achieved using carbon-based nucleophiles. While direct Grignard reactions on the chloromethyl group can be complicated due to the reactivity of the organomagnesium reagent, other stabilized carbanions are suitable nucleophiles. nih.govyoutube.com For instance, cyanide ions can be used to introduce a cyano group. nih.gov Furthermore, the alkylation of soft nucleophiles like malonate esters with benzylic halides is a standard method for C-C bond formation. nih.gov

Mechanistic Studies of Substitution Pathways (S_N1, S_N2, S_N2')

The nucleophilic substitution at the chloromethyl group of this compound can proceed through either an S_N1 or S_N2 mechanism, a behavior typical of benzylic halides. youtube.com The choice of mechanism is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

An S_N1 pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic-type carbocation. The presence of the pyridine (B92270) ring allows for delocalization of the positive charge, which stabilizes this intermediate. An S_N2 mechanism, conversely, involves a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. mdpi.com Computational analyses of S_N2 reactions highlight the importance of the transition state geometry and energy. mdpi.com The presence of the electron-withdrawing fluorine atom on the pyridine ring can influence the stability of the carbocation and the transition state, thereby affecting the reaction pathway.

Reactivity Profiles of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (S_NAr). wikipedia.org The electron-withdrawing nature of the pyridine nitrogen atom, particularly its effect at the ortho and para positions, makes the C-2 carbon electron-deficient and thus susceptible to nucleophilic attack. nih.govwikipedia.org This enhanced reactivity allows for the displacement of the fluoride (B91410) ion, which is a good leaving group in S_NAr reactions, by a variety of nucleophiles. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (S_NAr) Processes

The pyridine ring in this compound, particularly with the electron-withdrawing fluorine atom at the 2-position, is susceptible to nucleophilic aromatic substitution (S_NAr). acs.orgnih.govacs.org The fluorine atom is a good leaving group in these reactions, often showing higher reactivity than other halogens like chlorine. researchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which accelerates the S_NAr process. researchgate.net

S_NAr reactions on 2- or 4-halopyridines are a well-established method for synthesizing substituted pyridines. acs.orgnih.govacs.org A variety of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, and thiols, can displace the 2-fluoro substituent. acs.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the electron-withdrawing or -donating nature of other substituents on the pyridine ring. researchgate.net For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). researchgate.net

While many S_NAr reactions on 2-fluoropyridines have historically required harsh conditions such as high temperatures and strong bases, recent research has focused on developing milder conditions to improve functional group tolerance. acs.orgnih.gov This has expanded the utility of 2-fluoropyridines in the synthesis of complex, medicinally relevant molecules. acs.orgnih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving C-F Bonds

The activation and functionalization of C-F bonds via transition metal catalysis is a growing area of research, offering powerful methods for the construction of complex molecules. rsc.org For fluoroarenes, including 2-fluoropyridines, these reactions provide an alternative to traditional S_NAr processes. acs.org

Various transition metal catalysts have been employed to facilitate cross-coupling reactions involving the C-F bond of fluorinated pyridines. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org For example, rhodium complexes have been shown to mediate the C-F bond activation of fluorinated propenes, enabling Negishi-type cross-coupling reactions. nih.gov Zirconium complexes have also been investigated for the regioselective C-F bond activation and subsequent C-C bond formation with fluoropyridines. acs.org

While the C-F bond is generally considered strong and less reactive than other carbon-halogen bonds, its activation can be achieved under appropriate catalytic conditions. acs.org This approach is particularly valuable for the late-stage functionalization of complex molecules where traditional methods might not be suitable. acs.orgnih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. wikipedia.org This deactivation is further intensified in this compound by the presence of the electron-withdrawing fluorine atom.

Electrophilic substitution reactions, such as nitration and halogenation, typically require harsh conditions and often result in low yields. wikipedia.org The pyridine nitrogen is also prone to protonation or coordination with Lewis acids under the reaction conditions, which further deactivates the ring towards electrophilic attack. wikipedia.org

Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine nitrogen, effectively halting the electrophilic substitution. rsc.org For pyridine-N-oxides, electrophilic substitution is more feasible, with the regioselectivity being influenced by the reaction conditions. rsc.org Given these challenges, direct electrophilic aromatic substitution on the pyridine ring of this compound is not a commonly employed synthetic strategy.

Radical Reactions and Reductive Transformations

The chloromethyl group of this compound can participate in radical reactions. Homolytic cleavage of the carbon-chlorine bond can generate a 3-pyridylmethyl radical. ontosight.ai This highly reactive intermediate can then engage in various transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai The stability and reactivity of this radical are influenced by the electronic properties of the pyridine ring. ontosight.ai

Reductive transformations of the pyridine ring or the substituents are also possible. For instance, catalytic hydrodefluorination of fluoropyridines can be achieved using phosphine-mediated pathways. acs.org Additionally, the reduction of the chloromethyl group can be performed, although this may compete with other reactive sites in the molecule.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of two distinct reactive sites in this compound—the chloromethyl group and the C-F bond on the pyridine ring—presents challenges and opportunities in terms of chemo- and regioselectivity. youtube.comdalalinstitute.com The outcome of a reaction with a nucleophile, for example, will depend on the relative reactivity of these two sites under the specific reaction conditions.

In nucleophilic substitution reactions, a key consideration is whether the nucleophile will attack the benzylic carbon of the chloromethyl group (an S_N2 reaction) or the C2 position of the pyridine ring (an S_NAr reaction). The choice of nucleophile, solvent, and temperature can influence this selectivity. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions favor substitution at the bromine position, while neat conditions lead to substitution at the 2-chloro position. nih.gov S_NAr conditions, on the other hand, can achieve selective substitution of the 3-fluoro group. nih.gov

This competition between different reactive pathways highlights the importance of carefully controlling reaction conditions to achieve the desired chemo- and regioselectivity. The ability to selectively functionalize one position over the other is crucial for the efficient synthesis of complex target molecules. youtube.comdalalinstitute.com

Derivatization Strategies for Pyridine Ring Functionalization

The various reaction types discussed above provide a toolbox of strategies for the derivatization and functionalization of the pyridine ring of this compound.

Nucleophilic Aromatic Substitution (S_NAr): This is a primary strategy for introducing a wide range of functional groups at the 2-position of the pyridine ring by displacing the fluoride. acs.orgnih.govacs.org This method has been used to synthesize various 2-alkoxy-, 2-amino-, and 2-thiol-substituted pyridines.

Transition Metal-Catalyzed Cross-Coupling: These reactions offer a powerful means to form C-C and C-heteroatom bonds at the 2-position, providing access to a diverse array of substituted pyridines that may not be accessible through S_NAr reactions. rsc.org

Functionalization via the Chloromethyl Group: The chloromethyl group can be transformed into a variety of other functionalities. For example, it can be converted to an aldehyde, a carboxylic acid, or an amine, or used in alkylation reactions to attach the pyridine moiety to other molecules.

The strategic combination of these derivatization methods allows for the synthesis of a wide range of functionalized pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.gov The ability to selectively functionalize different positions of the pyridine ring is a key advantage in the design and synthesis of novel compounds. nih.gov

Applications of 3 Chloromethyl 2 Fluoropyridine As a Strategic Synthetic Intermediate

Utilization in the Construction of Diverse Heterocyclic Scaffolds

The reactivity of the chloromethyl group in 3-(chloromethyl)-2-fluoropyridine allows for its use in a variety of chemical transformations to construct diverse heterocyclic systems. Nucleophilic substitution reactions, where the chlorine atom is displaced by a wide range of nucleophiles, are a common strategy. This enables the introduction of various functional groups and the formation of new carbon-heteroatom or carbon-carbon bonds, which are fundamental steps in the synthesis of different heterocyclic rings.

For instance, the reaction of this compound with amines, thiols, or alcohols can lead to the formation of aminomethyl-, thiomethyl-, or alkoxymethyl-substituted pyridines, respectively. These products can then undergo further intramolecular or intermolecular cyclization reactions to yield fused or linked heterocyclic systems. The fluorine atom at the 2-position of the pyridine (B92270) ring influences the reactivity of the chloromethyl group and can also serve as a handle for further functionalization, such as through nucleophilic aromatic substitution reactions under specific conditions.

The strategic placement of the reactive chloromethyl group and the fluorine atom makes this compound a key intermediate in the synthesis of complex molecular architectures that are of interest in various fields of chemistry.

Role in Medicinal Chemistry Synthesis Programs

The pyridine moiety is a common structural motif in many biologically active compounds and approved pharmaceutical drugs. nih.gov The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates.

Precursor for Novel Drug Candidate Libraries

In medicinal chemistry, the generation of compound libraries with diverse structures is crucial for the discovery of new therapeutic agents. This compound serves as a valuable scaffold for the creation of such libraries. The reactive chloromethyl group allows for the facile introduction of a wide array of chemical functionalities through parallel synthesis techniques. By reacting this compound with a diverse set of nucleophiles, medicinal chemists can rapidly generate a large number of structurally related compounds.

These libraries of pyridine derivatives can then be screened for biological activity against various therapeutic targets. The fluorine atom can also play a significant role in modulating the physicochemical properties of the resulting molecules, such as their metabolic stability, lipophilicity, and binding affinity to target proteins. The incorporation of fluorine is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. mdpi.com

Building Block for Biologically Active Pyridine-Containing Compounds

This compound has been utilized as a key building block in the synthesis of specific classes of biologically active compounds, including sodium channel inhibitors and chemokine receptor modulators.

Sodium Channel Inhibitors: Voltage-gated sodium channels are important targets for the treatment of a variety of neurological and cardiovascular disorders. The pyridine ring is a feature in some known sodium channel blockers. The use of this compound allows for the synthesis of novel pyridine-containing molecules that can be evaluated for their sodium channel inhibitory activity. The specific substitution pattern can influence the potency and selectivity of these compounds.

Chemokine Receptor Modulators: Chemokine receptors are involved in inflammatory responses and have been implicated in various diseases, including autoimmune disorders and cancer. nih.govnih.gov Small molecule modulators of these receptors are of significant therapeutic interest. The synthesis of chemokine receptor modulators often involves the construction of complex heterocyclic systems. This compound can be a key starting material for the elaboration of scaffolds that can interact with these receptors. For example, the chloromethyl group can be used to link the pyridine core to other cyclic or acyclic fragments, creating molecules with the appropriate three-dimensional structure to bind to the receptor.

Contributions to Agrochemical Synthesis

The pyridine ring is a prominent feature in a large number of commercially successful pesticides. agropages.com The development of new and effective crop protection agents is an ongoing effort in the agrochemical industry, and this compound plays a role as an important intermediate.

Intermediate in the Development of Crop Protection Agents

The synthesis of many modern herbicides, insecticides, and fungicides involves the use of substituted pyridine intermediates. nih.govsemanticscholar.org this compound provides a versatile platform for the creation of novel agrochemicals. The chloromethyl group can be readily transformed into other functional groups, allowing for the synthesis of a wide range of pyridine-containing structures.

For example, it can be a precursor to trifluoromethylpyridines, which are key structural motifs in many active agrochemical ingredients. nih.govsemanticscholar.org The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products, a desirable feature for crop protection agents. semanticscholar.org The ability to systematically modify the structure of the pyridine ring and the attached side chains allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals.

Integration into Advanced Material Precursors

While the primary applications of this compound have been in the life sciences, its reactive nature also makes it a potential candidate for the synthesis of precursors for advanced materials. The pyridine unit can be incorporated into polymers or other macromolecular structures to impart specific properties, such as thermal stability, conductivity, or metal-coordinating ability.

The chloromethyl group can serve as a reactive site for polymerization or for grafting onto other polymer backbones. The fluorine atom can also influence the properties of the resulting materials, for example, by increasing their thermal stability or modifying their surface properties. Research in this area is less established compared to its applications in medicinal and agrochemical chemistry, but the versatility of this compound suggests potential for its use in the development of new functional materials.

Stereoselective Synthesis Applications Using this compound

No specific examples of the use of this compound in stereoselective synthesis have been identified in the reviewed literature.

Enabling Reagent for Functional Molecule Design

There is no available information detailing the role of this compound as an enabling reagent for the design of functional molecules.

Computational and Theoretical Studies on 3 Chloromethyl 2 Fluoropyridine

Mechanistic Modeling of Key Reactions and Transition States

Computational modeling is an invaluable tool for exploring the reaction mechanisms involving 3-(Chloromethyl)-2-fluoropyridine. For instance, nucleophilic substitution at the chloromethyl group is a probable reaction pathway. Theoretical calculations would be used to map the potential energy surface for such reactions, identifying the structures of transition states and intermediates. By calculating the activation energies, researchers could predict the feasibility and kinetics of different reaction pathways. This would be crucial for understanding its role as a synthetic intermediate.

Prediction of Reactivity, Selectivity, and Reaction Energetics

Building upon mechanistic modeling, computational chemistry can predict the reactivity and selectivity of this compound. The calculated electronic properties, such as the distribution of electrostatic potential and frontier molecular orbital analysis, would indicate the most likely sites for electrophilic and nucleophilic attack. For example, the relative reactivity of the chloromethyl group versus potential reactions at the pyridine (B92270) ring could be assessed. Furthermore, the energetics of various potential reactions, including heats of reaction, could be calculated to determine their thermodynamic favorability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the chloromethyl group allows for different spatial orientations, or conformations. Conformational analysis using computational methods would identify the most stable conformers of this compound and the energy barriers between them. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time, including the flexibility of the side chain and its interactions with solvent molecules. This is particularly important for understanding its behavior in solution and its potential interactions with biological macromolecules.

Theoretical Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical predictions of vibrational frequencies and NMR chemical shifts for this compound would be instrumental in interpreting experimental spectra and confirming the structure of the molecule. A strong correlation between calculated and experimental spectra would validate the computational model used, lending confidence to other predicted properties. While experimental data for this specific compound is not widely published, such theoretical predictions would be a valuable tool for future experimental work.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural features of molecules with their reactivity. While a QSRR study would require a dataset of related compounds, this compound could be included in a broader study of substituted pyridines. Molecular descriptors calculated from its computed structure (e.g., electronic, steric, and topological parameters) could be used to develop predictive models for various types of reactivity, contributing to a more systematic understanding of how substituents influence the chemical behavior of the pyridine scaffold.

Future Directions and Emerging Research Avenues for 3 Chloromethyl 2 Fluoropyridine

The unique structural features of 3-(chloromethyl)-2-fluoropyridine, namely the presence of two distinct reactive sites—a nucleophilic substitution-prone chloromethyl group and a fluoro group that can participate in aromatic substitution—position it as a valuable building block for future chemical research. The following sections explore promising research directions for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.